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Compound Name: Ailanthoidol

Cat. No.: B1236983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ailanthoidol, a neolignan isolated from plants such as Zanthoxylum ailanthoides, has

demonstrated notable anti-inflammatory, antioxidant, and anti-cancer properties in preclinical

studies.[1] This technical guide provides a comprehensive overview of the available preclinical

data on Ailanthoidol, with a focus on its potential as an anti-cancer agent. The information is

presented to aid researchers and drug development professionals in evaluating its therapeutic

potential and guiding future studies.

In Vitro Efficacy
Ailanthoidol has been evaluated in vitro against hepatocellular carcinoma (HCC) cell lines,

demonstrating cytotoxic, anti-proliferative, anti-migratory, and anti-invasive effects.
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Cell Line Assay
Treatment
Duration

Key Findings Reference

HepG2 (wild-type

p53)
MTT Assay 48 hours IC50 ≈ 100 µM [1]

Huh7 (mutant

p53)
MTT Assay 24 hours IC50 = 45 µM

48 hours IC50 = 22 µM

HepG2
Wound Healing

Assay
48 hours

Significant

inhibition of TGF-

β1-induced cell

migration at 25

µM and 50 µM.

[1]

HepG2
Transwell

Invasion Assay
24 hours

Significant

reduction of

TGF-β1-induced

cell invasion at

25 µM and 50

µM.

[1]

HepG2
Colony

Formation Assay
2 weeks

Significant

reduction in

TGF-β1-

promoted colony

formation with 25

µM and 50 µM

Ailanthoidol.

[1]

Huh7
Colony

Formation Assay
7 days

Dose-dependent

inhibition of

colony formation

at 2.5, 5, and 10

µM.

Huh7
Cell Cycle

Analysis
24, 48, 72 hours

Induced G1

phase arrest at

10 µM.
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In Vivo Efficacy
The primary in vivo study of Ailanthoidol investigated its anti-tumor promotional activity in a

mouse skin carcinogenesis model.

Data Presentation: In Vivo Study
Animal Model

Carcinogenesi
s Model

Treatment Key Findings Reference

Female CD-1

mice

Initiation:

Benzo[a]pyrene

(B[a]P);

Promotion: 12-O-

tetradecanoylpho

rbol-13-acetate

(TPA)

Topical

application of

Ailanthoidol (0.5-

2.5 mM) 5 min

prior to TPA,

three times

weekly for 12

weeks.

Inhibited the

incidence of skin

tumors and

reduced the

average number

of tumors per

mouse.

[2]

Mechanism of Action
Ailanthoidol appears to exert its anti-cancer effects through the modulation of key signaling

pathways involved in cell proliferation, migration, and survival.

Signaling Pathways
In HepG2 cells, Ailanthoidol has been shown to suppress the TGF-β1-induced epithelial-

mesenchymal transition (EMT) by inhibiting the phosphorylation of p38 MAPK and Smad2.[1]

This leads to the downregulation of mesenchymal markers such as N-cadherin and vimentin,

and the matrix metalloproteinase MMP2, while increasing the expression of the epithelial

marker E-cadherin.

TGF-β1 p-p38 MAPK

p-Smad2Ailanthoidol

Epithelial-Mesenchymal
Transition (EMT)

Cell Migration &
Invasion
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Ailanthoidol inhibits TGF-β1-induced signaling.

In Huh7 cells, which harbor a mutant p53 protein, Ailanthoidol's anti-proliferative and pro-

apoptotic effects are associated with the downregulation of mutant p53 and the inactivation of

the STAT3 pathway. This leads to a decrease in the expression of anti-apoptotic proteins Bcl-2

and Bcl-xL, and cell cycle regulators Cyclin D1 and CDK2.

Ailanthoidol p-STAT3 Mutant p53

Bcl-2, Bcl-xL

Cyclin D1, CDK2

Apoptosis

G1 Arrest

Click to download full resolution via product page

Ailanthoidol's action on the STAT3/mutant p53 axis.

Experimental Protocols
In Vitro Assays

Cell Viability (MTT Assay):

Cells (HepG2 or Huh7) are seeded in 96-well plates.

After 24 hours of incubation, cells are treated with various concentrations of Ailanthoidol
(e.g., 0-100 µM) for 24 or 48 hours.

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

The formazan crystals are dissolved in DMSO.

The absorbance is measured at 570 nm using a microplate reader.

Wound Healing Assay:

Cells (HepG2) are grown to confluence in 6-well plates.
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A scratch is made through the cell monolayer using a sterile pipette tip.

The cells are washed with PBS to remove debris.

Cells are then treated with TGF-β1 (10 ng/mL) with or without Ailanthoidol (e.g., 25 µM,

50 µM) in a low-serum medium.

Images of the wound are captured at 0 and 48 hours.

The wound closure area is quantified using image analysis software.

Transwell Invasion Assay:

The upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel.

Cells (HepG2) are seeded in the upper chamber in a serum-free medium.

The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS)

and TGF-β1 (10 ng/mL) with or without Ailanthoidol.

After 24 hours of incubation, non-invading cells on the upper surface of the membrane are

removed with a cotton swab.

Invading cells on the lower surface are fixed with methanol and stained with crystal violet.

The number of invading cells is counted under a microscope.

Colony Formation Assay:

A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.

Cells are treated with various concentrations of Ailanthoidol for a specified period (e.g.,

24 hours or continuously).

The medium is replaced with a fresh medium, and cells are allowed to grow for 7-14 days

until visible colonies are formed.

Colonies are fixed with methanol and stained with crystal violet.
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The number of colonies is counted manually or using image analysis software.

Cell Cycle Analysis:

Cells (Huh7) are treated with Ailanthoidol (e.g., 10 µM) for various time points (e.g., 24,

48, 72 hours).

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

Fixed cells are treated with RNase A and stained with propidium iodide (PI).

The DNA content is analyzed by flow cytometry to determine the percentage of cells in

each phase of the cell cycle.

Western Blot Analysis:

Cells are lysed in RIPA buffer to extract total protein.

Protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies against target

proteins (e.g., p-p38, p38, p-Smad2, Smad2, p-STAT3, STAT3, mutant p53, Cyclin D1,

CDK2, Bcl-2, Bcl-xL, β-actin).

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

In Vivo Assay
Two-Stage Mouse Skin Carcinogenesis Model:

Initiation: A single topical application of a carcinogen, such as benzo[a]pyrene (B[a]P), is

applied to the shaved dorsal skin of female CD-1 mice.[2]
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Promotion: Two weeks after initiation, a tumor promoter, 12-O-tetradecanoylphorbol-13-

acetate (TPA), is applied topically three times weekly for the duration of the study (e.g., 12

weeks).[2]

Treatment: Ailanthoidol (e.g., 0.5-2.5 mM in acetone) is applied topically 5 minutes

before each TPA application.[2]

Observation: The incidence and number of skin tumors are recorded weekly.

Pharmacokinetics and Toxicology
Currently, there is a notable lack of publicly available data on the pharmacokinetics

(Absorption, Distribution, Metabolism, and Excretion - ADME) and comprehensive toxicology of

Ailanthoidol. While some studies mention the need for such investigations to clarify its in vivo

properties, dedicated preclinical ADME and toxicology reports were not identified in the

conducted literature search.[3] This represents a significant data gap that needs to be

addressed for the further development of Ailanthoidol as a therapeutic agent.

Conclusion and Future Directions
The preclinical data for Ailanthoidol are promising, particularly its in vitro and in vivo anti-

cancer activities against hepatocellular carcinoma and skin cancer models. The compound's

mechanisms of action, involving the inhibition of key oncogenic signaling pathways, provide a

strong rationale for its further investigation.

However, the advancement of Ailanthoidol towards clinical application is hampered by the

absence of critical preclinical data. Future research should prioritize:

Comprehensive in vivo efficacy studies in various cancer models, including patient-derived

xenografts.

Detailed pharmacokinetic (ADME) studies to understand its bioavailability, distribution,

metabolism, and excretion profile.

Formal preclinical toxicology and safety pharmacology studies to establish a safety profile

and determine a therapeutic window.
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Addressing these data gaps will be essential to fully elucidate the therapeutic potential of

Ailanthoidol and to support its potential progression into clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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